molecular formula C13H23NO4 B15238742 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid

Cat. No.: B15238742
M. Wt: 257.33 g/mol
InChI Key: ABBSKLJPIIRFMR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopentyl ring. The presence of these functional groups makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid typically involves the following steps:

    Protection of the amine group: The starting material, which contains a free amine group, is reacted with tert-butyl chloroformate to introduce the Boc protecting group.

    Formation of the cyclopentyl ring: The protected amine is then subjected to cyclization reactions to form the cyclopentyl ring.

    Introduction of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The cyclopentyl ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(cyclopentyl)acetic acid: A similar compound without the methyl group on the cyclopentyl ring.

Uniqueness

The presence of the methyl group on the cyclopentyl ring and the specific stereochemistry of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid make it unique. These features influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2R)-2-(1-methylcyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)13(4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1

InChI Key

ABBSKLJPIIRFMR-VIFPVBQESA-N

Isomeric SMILES

CC1(CCCC1)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCC1)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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